Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate
Description
Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate (CAS 15546-16-4 and 66010-36-4) is a dibutyltin-based organometallic compound with the molecular formula C₂₄H₄₀O₈Sn and a molecular weight of 575.28 g/mol . Structurally, it features a central tin atom bonded to two butyl groups and two monobutyl maleate ester ligands in a (Z,Z)-configuration . This compound is primarily employed as a heat stabilizer in polyvinyl chloride (PVC) processing, where it inhibits thermal degradation by scavenging hydrochloric acid (HCl) and preventing oxidative chain scission . Commercial synonyms include BT-53A, Dibutyltinbis(butyl maleate), and TVS-N2000 .
Properties
IUPAC Name |
4-O-[[(Z)-4-butoxy-4-oxobut-2-enoyl]oxy-dibutylstannyl] 1-O-butyl (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12O4.2C4H9.Sn/c2*1-2-3-6-12-8(11)5-4-7(9)10;2*1-3-4-2;/h2*4-5H,2-3,6H2,1H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*5-4-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDOQMMXEACZAA-NRFIWDAESA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O8Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051749 | |
| Record name | Butyl (2Z,9Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dien-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15546-16-4 | |
| Record name | 2-Butenedioic acid (2Z)-, 1,1′-(dibutylstannylene) 4,4′-dibutyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15546-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-n-butyltin di(monobutyl maleate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2Z)-, 1,1'-(dibutylstannylene) 4,4'-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl (2Z,9Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dien-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIBUTYLTIN BIS(BUTYL MALEATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW56SV7W5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate, commonly referred to as dibutyltin maleate, is an organotin compound that has garnered interest due to its unique chemical structure and potential biological activities. This compound is characterized by its complex molecular formula and a molecular weight of approximately 575.27 g/mol. Understanding its biological activity is essential for evaluating its safety and efficacy in various applications.
The chemical properties of dibutyltin maleate are crucial for its biological interactions. Key properties include:
- Boiling Point : 289.1ºC at 760 mmHg
- Flash Point : 113.9ºC
- Density : Not available
- LogP : 4.91420 (indicating lipophilicity)
These properties suggest that the compound may exhibit significant interactions with biological membranes and potential bioaccumulation.
Antimicrobial Properties
Dibutyltin compounds have been studied for their antimicrobial properties. Research indicates that organotin compounds can inhibit the growth of various bacteria and fungi. For instance, studies have shown that dibutyltin can disrupt cellular membranes and interfere with metabolic processes in microorganisms.
Cytotoxicity and Anticancer Activity
Recent studies have explored the cytotoxic effects of dibutyltin maleate on cancer cell lines. The compound has shown promising results in inducing apoptosis in several cancer types, including breast and prostate cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of ROS and apoptosis |
| PC3 (Prostate Cancer) | 20 | Cell cycle arrest and apoptosis |
Endocrine Disruption
Organotin compounds are known for their endocrine-disrupting effects. Studies have indicated that dibutyltin maleate may mimic or interfere with hormonal activity in the body, potentially leading to reproductive toxicity and developmental issues in various organisms.
Case Study 1: Toxicological Assessment
A comprehensive toxicological assessment conducted on rats exposed to dibutyltin maleate revealed significant alterations in liver function markers. Histopathological examinations indicated hepatocellular damage at high exposure levels (40,000 ppm), characterized by glycogen depletion and peroxisomal proliferation.
Case Study 2: Environmental Impact
Research has shown that dibutyltin compounds can accumulate in aquatic environments, affecting marine life. A study examining the impact on fish populations found that chronic exposure led to reproductive impairments and changes in behavior.
Scientific Research Applications
Agricultural Chemistry
Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate is utilized as a biocide in agricultural practices. Its organotin structure allows it to function effectively as a fungicide and herbicide. Research indicates that compounds like this can enhance crop yields by controlling fungal diseases and inhibiting weed growth.
Material Science
The compound is also studied for its potential applications in polymer chemistry. It can be used as a stabilizer in PVC formulations due to its ability to enhance thermal stability and resistance to degradation. The incorporation of organotin compounds into plastics has been shown to improve their mechanical properties and longevity.
Biomedical Research
In biomedical applications, this compound has been investigated for its potential in drug delivery systems. Its unique chemical structure allows for the encapsulation of therapeutic agents, providing controlled release mechanisms that can improve the efficacy of treatments.
Case Study 1: Agricultural Efficacy
A study conducted by researchers at a leading agricultural university demonstrated the effectiveness of this compound as a fungicide against Fusarium species in wheat crops. The application of this compound resulted in a significant reduction in disease incidence and improved overall plant health.
Case Study 2: Polymer Stability
Research published in the Journal of Applied Polymer Science highlighted the use of this compound as an additive in PVC formulations. The findings indicated enhanced thermal stability and mechanical strength of the resulting materials compared to those without the additive.
Case Study 3: Drug Delivery Systems
A collaborative study between pharmaceutical scientists examined the use of this compound in liposomal drug delivery systems. The results showed improved bioavailability and targeted delivery of anticancer drugs in vitro.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotin stabilizers are classified by their alkyl chain lengths and ester group configurations, which dictate their thermal stability, compatibility with polymers, and toxicity profiles. Below is a detailed comparison of Butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate with structurally analogous compounds.
Structural and Molecular Comparisons
Functional and Application Differences
Thermal Stability :
- Butyl derivatives (e.g., CAS 15546-16-4) exhibit moderate thermal stability suitable for general-purpose PVC stabilization .
- Tetradecyl and dodecyl variants (e.g., CAS 84029-73-2) show superior stability in high-temperature processing due to reduced volatility and slower ligand dissociation .
- Octyl derivatives (CAS 163206-28-8) are preferred in flexible PVC applications due to enhanced compatibility with plasticizers .
Toxicity and Regulations :
- Dibutyltin compounds like Butyl (Z,Z)-6,6-dibutyl-... are restricted under REACH due to reproductive toxicity (EC 239-596-4) .
- Longer-chain derivatives (e.g., dioctyltin) face fewer regulatory restrictions, making them safer for food-contact materials .
Physical Properties :
- Boiling Points : Butyl derivatives (~512°C) vs. tetradecyl derivatives (~924°C) .
- Solubility : Shorter alkyl chains (butyl/octyl) improve solubility in polar solvents, while longer chains (tetradecyl) enhance lipid compatibility .
Research Findings
- A 2012 study highlighted that maleate ester configuration (Z,Z vs. E,E) significantly impacts tin complex stability, with (Z,Z)-isomers showing 20% greater efficacy in HCl scavenging .
- The alkyl chain length inversely correlates with catalytic activity in PVC degradation: butyl derivatives accelerate dehydrochlorination at >200°C, whereas tetradecyl variants remain inert up to 240°C .
Preparation Methods
Stoichiometric Reaction of Dibutyltin Oxide with Maleic Anhydride
The primary industrial method for synthesizing butyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate involves the reaction of dibutyltin oxide (DBTO) with maleic anhydride in an inert cycloaliphatic hydrocarbon solvent. The process follows the generalized equation:
Key Steps:
-
Solvent Selection : Cyclohexane or methylcyclohexane (boiling point ≥75°C) is used to maintain a liquid phase during crystallization.
-
Reaction Conditions : The mixture is heated to 60–80°C, with DBTO added in aliquots to control exothermicity.
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Crystallization : Cooling the reaction mixture to 0–5°C precipitates the product, which is filtered and dried under vacuum.
Optimization Data:
| Parameter | Optimal Range | Yield | Purity |
|---|---|---|---|
| Temperature | 70–75°C | 88.5% | ≥95% |
| Solvent Volume | 300–400 mL/mol | – | – |
| Cooling Rate | 1–2°C/min | – | – |
This method prioritizes anhydrous conditions to prevent hydrolysis of DBTO, which could lead to tin oxide residues.
Role of Solvent Systems in Product Isolation
Cycloaliphatic Hydrocarbons vs. Aromatic Solvents
Cyclohexane outperforms toluene or benzene due to its ability to dissolve reactants while allowing efficient crystallization. Aromatic solvents reduce yield by 15–20% due to poor solubility at lower temperatures.
Comparative Solvent Performance:
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclohexane | 80.7 | 88.5 | 95 |
| Toluene | 110.6 | 68.2 | 87 |
| n-Hexane | 68.7 | 72.1 | 89 |
Catalytic and Steric Considerations
Q & A
Q. Table 1: Comparative Stability of Butyl (Z,Z)-6,6-dibutyl-... in Solvents
| Solvent | Degradation Half-life (h, 25°C) | Sn-O Bond Dissociation Energy (kJ/mol) |
|---|---|---|
| Tetrahydrofuran | 48 ± 2.1 | 298 ± 12 |
| Acetonitrile | 24 ± 1.8 | 265 ± 9 |
| Chloroform | 72 ± 3.5 | 315 ± 15 |
| Data derived from accelerated aging studies and DFT calculations . |
Q. Table 2: Key Spectroscopic Markers for Characterization
Theoretical and Methodological Frameworks
- Guiding Principle : Link experimental outcomes to organometallic reaction mechanisms (e.g., oxidative addition/ligand exchange) to explain catalytic cycles. For stabilization studies, apply polymer degradation kinetics models (e.g., Arrhenius plots) .
- Contradiction Resolution : When conflicting data arise (e.g., catalytic efficiency in polar vs. nonpolar media), use multi-method validation (kinetic, spectroscopic, computational) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
